

A Technical Guide to the Radiosynthesis and Chemical Properties of [¹¹C]PHNO

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Compound of Interest

Compound Name: [¹¹C]Phno

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This in-depth technical guide provides a comprehensive overview of the radiosynthesis and chemical properties of (+)-4-[¹¹C]propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1][2]oxazin-9-ol, commonly known as [¹¹C]PHNO. This radiotracer is a potent dopamine D₂/D₃ receptor agonist used in Positron Emission Tomography (PET) to investigate the dopaminergic system in neuropsychiatric disorders.

Radiosynthesis of [¹¹C]PHNO

The production of [¹¹C]PHNO for clinical and preclinical research is a complex, multi-step process demanding speed and precision due to the short half-life of carbon-11 (approximately 20.4 minutes).[2] Two primary radiosynthetic routes have been established, both culminating in the versatile [¹¹C]PHNO molecule.

Method 1: Acylation with [¹¹C]Propionyl Chloride

One of the initial methods for synthesizing [¹¹C]PHNO involves the acylation of the precursor 9-hydroxynaphthoxazine.[1][3] This is followed by a reduction step to yield the final product.

- **Production of [¹¹C]Propionyl Chloride:** The synthesis begins with the production of [¹¹C]CO₂ via a cyclotron. This is then typically converted to a Grignard reagent, which is reacted to form [¹¹C]propionic acid. Subsequent reaction with a chlorinating agent like oxalyl chloride or thionyl chloride produces [¹¹C]propionyl chloride.

- **Acylation:** The [^{11}C]propionyl chloride is then reacted with the 9-hydroxynaphthoxazine precursor. This step forms a [^{11}C]-amide intermediate.[1][3] Traditionally, this reaction is heated to around 80°C.[2][4]
- **Reduction:** The [^{11}C]-amide intermediate is subsequently reduced using a strong reducing agent, most commonly Lithium Aluminium Hydride (LiAlH_4), to yield [^{11}C]PHNO.[1][3]
- **Purification:** The final product is purified using High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursors and byproducts.[1][3]
- **Formulation:** The purified [^{11}C]PHNO is formulated into a sterile, pyrogen-free solution suitable for intravenous injection in human and animal studies.[1][3]

Recent optimizations have aimed to reduce the synthesis time by performing the reactions at room temperature, which can save approximately 5 minutes and prevent significant radioactive decay.[4][5]

Method 2: N-Alkylation with [^{11}C]Iodomethane

An alternative and widely used method involves labeling the terminal carbon of the N-propyl chain using [^{11}C]iodomethane.[6] This method utilizes an N-acetyl precursor.

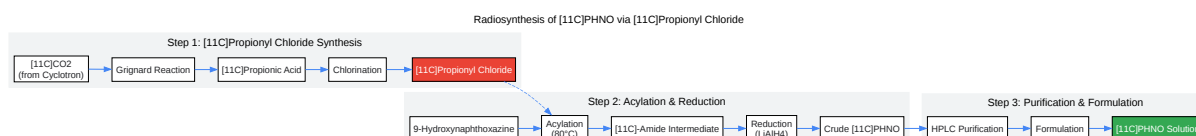
- **Production of [^{11}C]Iodomethane:** [^{11}C] CO_2 from the cyclotron is converted to [^{11}C]methane, which is then iodinated to produce [^{11}C]iodomethane ([^{11}C] CH_3I).
- **^{11}C -Methylation:** The [^{11}C]iodomethane is reacted with an N-acetyl precursor of PHNO.[6]
- **Reduction:** The resulting intermediate is reduced with Lithium Aluminium Hydride (LiAlH_4) in a one-pot procedure to yield [3- ^{11}C]-(+)-PHNO.[6]
- **Purification and Formulation:** The product undergoes semi-automated purification via HPLC and is formulated into an injectable solution.[6]

The following table summarizes the reported quantitative data for the N-alkylation method for producing [3- ^{11}C]PHNO.

Parameter	Value	Reference
Analytical Radiochemical Yield	55-60% (n=5)	[6]
Formulated Radiochemical Yield	9% (average, n=13, range 2-30%, non-decay corrected)	[6]
Radiochemical Purity	>95%	[6]
Specific Radioactivity	26.8-81.1 GBq/ μ mol	[6]
Total Synthesis Time	63-65 minutes	[6]

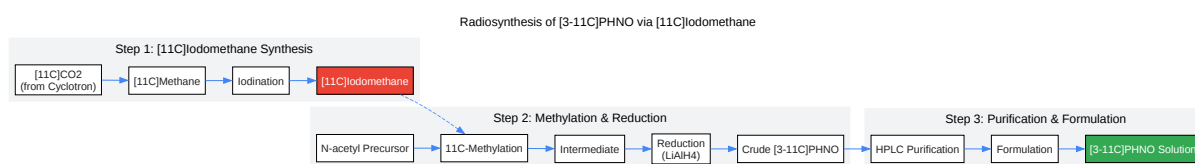
Radiosynthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary radiosynthesis methods for [^{11}C]PHNO.



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Caption: Workflow for the synthesis of [^{11}C]PHNO using the [^{11}C]propionyl chloride method.



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Caption: Workflow for the synthesis of [3-¹¹C]PHNO using the [¹¹C]iodomethane method.

Chemical and Pharmacological Properties

[¹¹C]PHNO is a D₂/D₃ receptor agonist, meaning it binds to and activates these receptors.[3] A key characteristic is its high affinity for the D₂ receptor high-affinity state (D₂high), which is functionally selective for agonist binding.[1][3] This property makes [¹¹C]PHNO a valuable tool for studying the functional state of dopamine receptors, which is of great interest in conditions like schizophrenia and Parkinson's disease.

While specific physicochemical properties such as logP and pKa for (+)-PHNO are not readily available in the surveyed literature, its pharmacological profile has been well-characterized.

Receptor Affinity and Binding

[¹¹C]PHNO displays high affinity and selectivity for D₂-like receptors.[1] Its binding affinity (K_i) for the D₂high state is in the sub-nanomolar range, which is more than tenfold lower than for the D₂ low-affinity state.[1][3] While it binds to both D₂ and D₃ receptors, some evidence suggests a preference for D₃ receptors, particularly in regions like the globus pallidus and ventral striatum.[1][7]

The following table summarizes key pharmacological data for [¹¹C]PHNO.

Property	Value / Observation	Reference
Receptor Target	Dopamine D ₂ /D ₃ Receptors	[1][3]
Functional Activity	Agonist	[3]
Binding Affinity (K _i) at D ₂ high	0.2 - 0.5 nM	[1][3]
Binding Potential (BP) in Cats (Striatum)	3.95 ± 0.85	[8]
Binding Potential (BP) in Humans	Ventral Striatum: 3.4 ± 0.9 Globus Pallidus: 3.4 ± 1.0 Putamen: 2.8 ± 0.6 Caudate: 2.1 ± 0.4 Substantia Nigra: 2.0 ± 1.1	[1]
Sensitivity to Endogenous Dopamine	More sensitive to amphetamine-induced dopamine release than [¹¹ C]raclopride.[8][9] Amphetamine can inhibit [¹¹ C]PHNO binding by up to 83%.[8]	[8][9]

In Vivo Distribution and Kinetics

PET studies in humans have shown that [¹¹C]PHNO rapidly enters the brain, with radioactivity peaking at approximately 2 minutes in the cerebellum and substantia nigra, and around 8 minutes in the striatal regions.[1] The tracer accumulates in brain areas known to be rich in D₂/D₃ receptors, including the caudate, putamen, ventral striatum, globus pallidus, and substantia nigra.[1] Notably, [¹¹C]PHNO shows preferential uptake in the globus pallidus and ventral striatum compared to the D₂/D₃ antagonist [¹¹C]raclopride, which shows higher uptake in the dorsal striatum.[1] The washout of [¹¹C]PHNO from the globus pallidus is distinctly slower than in other regions, which may be indicative of its D₃ preference.[1]

Conclusion

[¹¹C]PHNO is a critical radioligand for probing the high-affinity state of dopamine D₂/D₃ receptors in vivo. Its challenging but well-established radiosynthesis provides a tracer with a high signal-to-noise ratio and excellent sensitivity to changes in endogenous dopamine levels. [3][8] The distinct in vivo distribution of [¹¹C]PHNO compared to antagonist radiotracers offers a unique window into the functional status of the dopaminergic system, providing new avenues to investigate its role in both health and a variety of neuropsychiatric diseases.[1]

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